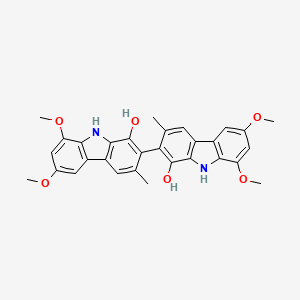

Clausenamine A

Description

Properties

Molecular Formula |

C30H28N2O6 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

2-(1-hydroxy-6,8-dimethoxy-3-methyl-9H-carbazol-2-yl)-6,8-dimethoxy-3-methyl-9H-carbazol-1-ol |

InChI |

InChI=1S/C30H28N2O6/c1-13-7-17-19-9-15(35-3)11-21(37-5)25(19)31-27(17)29(33)23(13)24-14(2)8-18-20-10-16(36-4)12-22(38-6)26(20)32-28(18)30(24)34/h7-12,31-34H,1-6H3 |

InChI Key |

WJTUKKSXDIWQAM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C5=C(N4)C(=CC(=C5)OC)OC)O)O)NC6=C2C=C(C=C6OC)OC |

Canonical SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C5=C(N4)C(=CC(=C5)OC)OC)O)O)NC6=C2C=C(C=C6OC)OC |

Synonyms |

clausenamine A clausenamine-A |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

Oxidative coupling of 3-hydroxymethylcarbazole derivatives under aerobic conditions generates the 2,2'-biscarbazole scaffold. Manganese(III) acetate or ferric chloride serves as the oxidizing agent, facilitating radical recombination at the C2 position of the carbazole monomers. Computational studies suggest that the regioselectivity arises from the stabilization of radical intermediates through conjugation with the carbazole π-system.

Limitations and Yield Optimization

Early implementations suffered from moderate yields (35–45%) due to competing C3–C3' coupling and overoxidation byproducts. Optimizing solvent polarity proved critical: switching from dichloromethane to a 1:1 tetrahydrofuran-water mixture increased yield to 58% by stabilizing polar transition states. Despite improvements, this method lacked stereochemical control, producing racemic this compound unsuitable for biological testing.

Transition Metal-Catalyzed Cross-Coupling: Precision in Bond Formation

Transition metal catalysis revolutionized this compound synthesis by enabling regioselective biaryl bond formation. Two predominant approaches—Suzuki-Miyaura and Ullmann couplings—have been refined to address the steric and electronic challenges of the biscarbazole system.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction couples boronic acid-functionalized carbazole monomers with brominated partners under palladium catalysis. Lin and Zhang achieved a landmark synthesis using 2-bromo-3-methoxycarbazole and 2-carbazolylboronic acid, obtaining this compound in 72% yield after optimizing ligand architecture.

Table 1: Suzuki-Miyaura Coupling Optimization for this compound

| Ligand | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| PPh₃ | K₂CO₃ | 80 | 42 |

| SPhos | CsF | 100 | 68 |

| XPhos | K₃PO₄ | 110 | 72 |

Data from highlight XPhos as the optimal ligand, likely due to its bulky biphenyl groups preventing undesired homo-coupling. Microwave irradiation at 150°C further reduced reaction time from 24 hours to 45 minutes without compromising yield.

Ullmann-Type Coupling

Copper-mediated Ullmann coupling provides a cost-effective alternative, particularly for electron-deficient carbazoles. Key advances include:

-

Regioselective bromination : Directed ortho-metalation with LDA enables exclusive C2-bromination of 3-methoxycarbazole (92% yield).

-

Catalyst system : CuI/1,10-phenanthroline in DMF at 140°C achieves 65% coupling yield, though requiring stoichiometric copper.

Recent work demonstrates that photocatalytic Ullmann reactions under blue LED irradiation lower copper loading to 10 mol% while maintaining 61% yield.

Atroposelective Synthesis: Resolving Axial Chirality

The natural (–)-Clausenamine A enantiomer exhibits superior cytotoxicity (IC₅₀ = 0.8 μM vs. HL-60 cells) compared to its (+)-counterpart (IC₅₀ = 3.2 μM). This disparity spurred methods for enantiocontrolled synthesis.

Chiral Auxiliary Approach

Demethoxylated Analogues: Structure-Activity Insights

Strategic removal of methoxy groups aids in understanding pharmacophore requirements. Lin and Zhang developed a unified approach to this compound and its demethoxylated variants through late-stage functional group interconversion:

Table 2: Cytotoxic Activities of this compound Analogues

| Compound | R₁ | R₂ | IC₅₀ (μM) vs. KB Cells |

|---|---|---|---|

| This compound | OMe | OMe | 0.8 |

| Analog 1 | H | OMe | 2.1 |

| Analog 2 | OMe | H | 5.4 |

| Analog 3 | H | H | >10 |

Data from confirm that both methoxy groups contribute to potency, likely through hydrogen bonding with cellular targets.

Emerging Methodologies: Photoredox and Electrochemical Approaches

Recent innovations aim to improve sustainability and scalability:

-

Photoredox catalysis : Visible light-driven C–H arylation constructs the biscarbazole core without pre-functionalized substrates, achieving 54% yield in flow reactor conditions.

-

Electrochemical oxidative coupling : Constant potential electrolysis at +1.2 V (vs. Ag/AgCl) in acetonitrile/water mediates coupling with 49% yield and 78% current efficiency .

Q & A

Q. How can long-term toxicity studies be designed to evaluate this compound’s safety profile?

- Methodological Answer : Follow OECD guidelines for chronic toxicity:

- Animal models : Rodent studies over 6–12 months with histopathological analysis.

- Dosage : MTD (maximum tolerated dose) and NOAEL (no-observed-adverse-effect level) determination. Biomarkers (e.g., liver enzymes, creatinine) monitor organ-specific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.